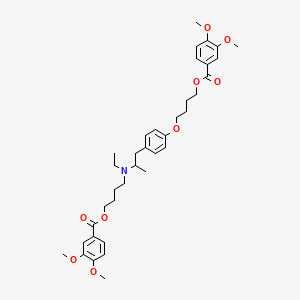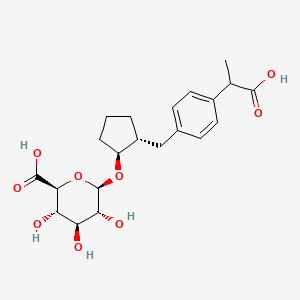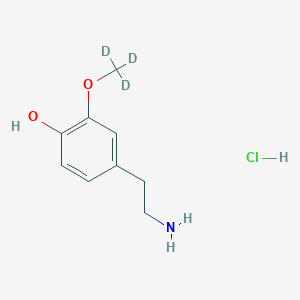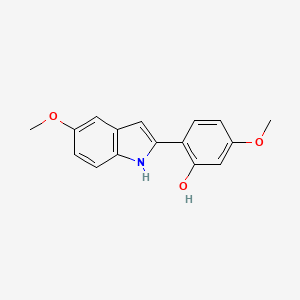
3,7-Dimethyl-1,3,6-octanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3,7-Dimethyloctane-1,3,6-triol is an organic compound characterized by its three hydroxyl groups and a chiral center at the third carbon. This compound is part of the family of polyols, which are known for their multiple hydroxyl functionalities. The presence of these hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,7-Dimethyloctane-1,3,6-triol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the hydrolysis of epoxides under acidic or basic conditions to introduce hydroxyl groups at specific positions.
Industrial Production Methods
In an industrial setting, the production of (3R)-3,7-Dimethyloctane-1,3,6-triol may involve catalytic hydrogenation of unsaturated precursors or the use of biocatalysts to achieve enantioselective synthesis. These methods ensure high yield and purity, which are essential for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3,7-Dimethyloctane-1,3,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3R)-3,7-Dimethyloctane-1,3,6-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (3R)-3,7-Dimethyloctane-1,3,6-triol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound can participate in redox reactions, altering the redox state of cells and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3,7-Dimethyloctane-1,3,6-triol: The enantiomer of (3R)-3,7-Dimethyloctane-1,3,6-triol, with similar chemical properties but different biological activities.
1,3,6-Octanetriol: Lacks the methyl groups, resulting in different reactivity and applications.
3,7-Dimethyloctane-1,3-diol: Contains two hydroxyl groups instead of three, affecting its chemical behavior and uses.
Eigenschaften
Molekularformel |
C10H22O3 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
3,7-dimethyloctane-1,3,6-triol |
InChI |
InChI=1S/C10H22O3/c1-8(2)9(12)4-5-10(3,13)6-7-11/h8-9,11-13H,4-7H2,1-3H3 |
InChI-Schlüssel |
VGIYYKBGYPJPDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCC(C)(CCO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


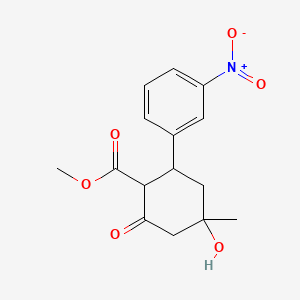
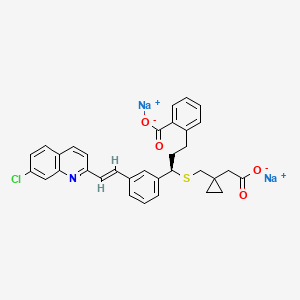
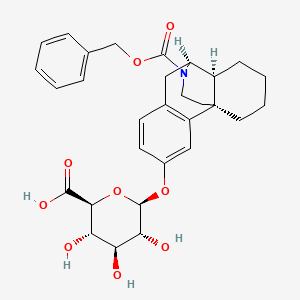
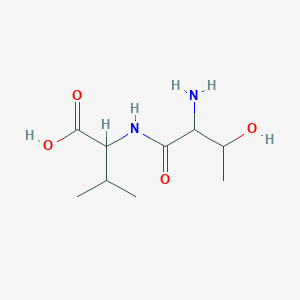

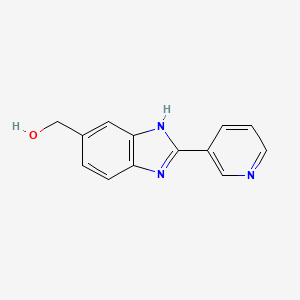
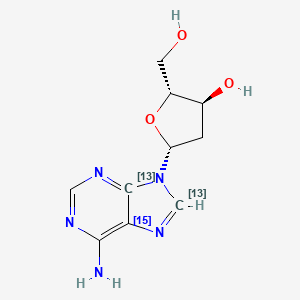
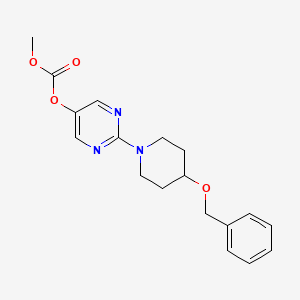
![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)
